Des(benzylpyridyl) Atazanavir

Overview

Description

Des(benzylpyridyl) Atazanavi is a metabolite of Atazanavir, a highly selective HIV-1 protease inhibitor. This compound is formed through the N-dealkylation of Atazanavir, which is catalyzed by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6 . Des(benzylpyridyl) Atazanavi plays a significant role in the pharmacokinetics and pharmacodynamics of Atazanavir, contributing to both its therapeutic efficacy and potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(benzylpyridyl) Atazanavi involves the N-dealkylation of Atazanavir. This reaction is typically carried out using cytochrome P450 enzymes in vitro. The process involves incubating Atazanavir with liver microsomes or recombinant enzymes that express CYP3A4 and CYP2D6 . The reaction conditions include maintaining a physiological pH and temperature, and the presence of necessary cofactors such as NADPH.

Industrial Production Methods

Industrial production of Des(benzylpyridyl) Atazanavi is not commonly practiced as it is primarily a research compound. large-scale synthesis would likely involve bioreactors equipped with immobilized enzymes or engineered microbial strains capable of expressing the required cytochrome P450 enzymes. The process would be optimized for yield and purity, with subsequent purification steps such as chromatography to isolate the desired metabolite .

Chemical Reactions Analysis

Types of Reactions

Des(benzylpyridyl) Atazanavi undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur at various positions on the molecule, potentially leading to the formation of hydroxylated metabolites.

Reduction: Although less common, reduction reactions can modify the functional groups present on the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpyridyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of Des(benzylpyridyl) Atazanavi. These derivatives can exhibit different pharmacological properties and are often studied to understand the metabolism and activity of Atazanavir .

Scientific Research Applications

Des(benzylpyridyl) Atazanavi is primarily used in scientific research to study the metabolism and pharmacokinetics of Atazanavir. Its applications include:

Chemistry: Understanding the metabolic pathways and identifying potential drug-drug interactions.

Biology: Investigating the role of cytochrome P450 enzymes in drug metabolism.

Medicine: Assessing the efficacy and toxicity of Atazanavir and its metabolites in HIV treatment.

Industry: Developing improved formulations and delivery methods for Atazanavir

Mechanism of Action

Des(benzylpyridyl) Atazanavi exerts its effects by interacting with the same molecular targets as Atazanavir, primarily the HIV-1 protease enzyme. By inhibiting this enzyme, it prevents the cleavage of viral polyproteins, thereby inhibiting the maturation of infectious viral particles. The pathways involved include the cytochrome P450-mediated metabolism, which influences the concentration and activity of the compound in the body .

Comparison with Similar Compounds

Similar Compounds

Atazanavir: The parent compound, a highly selective HIV-1 protease inhibitor.

Des(benzyl) Atazanavir: Another metabolite formed through N-dealkylation, but without the pyridyl group.

Hydroxylated Atazanavir: Metabolites formed through oxidation reactions.

Uniqueness

Des(benzylpyridyl) Atazanavi is unique due to its specific formation pathway and its role in the overall pharmacokinetics of Atazanavir. Unlike other metabolites, it retains the pyridyl group, which can influence its binding affinity and interaction with the HIV-1 protease enzyme. This uniqueness makes it a valuable compound for studying the detailed mechanisms of Atazanavir metabolism and action .

Biological Activity

Des(benzylpyridyl) Atazanavir is a dealkylated metabolite of Atazanavir, an HIV-1 protease inhibitor known for its antiviral activity. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.

Overview of Atazanavir

Atazanavir (ATV) is primarily used in the treatment of HIV-1 infection. It functions by selectively inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral polyproteins into mature virions. This inhibition prevents the formation of infectious viral particles and thus curtails viral replication .

This compound exhibits similar mechanisms to its parent compound, Atazanavir. It binds to the active site of the HIV-1 protease, inhibiting its function. This action leads to:

- Inhibition of Viral Replication : By blocking the cleavage of Gag and Gag-Pol polyproteins, it prevents the maturation of the virus.

- Resistance Profile : Studies indicate that certain mutations in HIV-1 can confer resistance to both Atazanavir and its metabolites, including this compound. Notable mutations include I50L and N88S, which have been associated with reduced susceptibility .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its metabolism and bioavailability:

- Absorption : Like Atazanavir, Des(benzylpyridyl) is rapidly absorbed with a peak plasma concentration typically reached within 2.5 hours.

- Metabolism : It is extensively metabolized in the liver, primarily via cytochrome P450 enzymes (CYP3A). The major pathways include monooxygenation and glucuronidation.

- Elimination : Approximately 79% of this compound is excreted via feces, while about 13% is eliminated through urine .

Efficacy and Safety

A pivotal study compared the efficacy of Atazanavir/ritonavir with other antiretroviral therapies in treatment-naive patients. Key findings included:

| Treatment Group | Viral Load < 50 copies/mL | CD4 Count Increase | Adverse Events (%) |

|---|---|---|---|

| Atazanavir/ritonavir | 78% | 203 cells/µL | 12% |

| Lopinavir/ritonavir | 76% | 219 cells/µL | 10% |

The results demonstrated that both regimens were similarly effective in achieving viral suppression but highlighted a higher incidence of hyperbilirubinemia in patients receiving Atazanavir .

Resistance Studies

Research has shown that HIV strains can develop resistance to this compound through specific mutations. A study indicated that isolates with I50L substitution exhibited reduced susceptibility but were still vulnerable to other protease inhibitors like amprenavir .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound:

- Patient A : A 35-year-old male with treatment-experienced HIV exhibited a significant decrease in viral load after switching to a regimen including this compound. His CD4 count increased from 250 to 400 cells/µL over six months.

- Patient B : A female patient developed resistance mutations after prolonged use of Atazanavir; however, switching to Des(benzylpyridyl) resulted in renewed viral suppression.

Properties

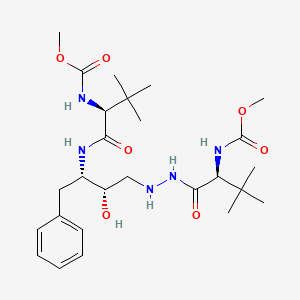

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAXFCAWZAZCNR-VNTMZGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192224-24-0 | |

| Record name | Des(benzylpyridyl) atazanavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(BENZYLPYRIDYL) ATAZANAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.